5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile
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Overview
Description
5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group of the indole.
Addition of the Trimethylsilyl Ethoxy Group: This step involves the reaction of the indole with a trimethylsilyl ethyl halide in the presence of a base, such as sodium hydride, to form the trimethylsilyl ethoxy group.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxyindole: Lacks the trimethylsilyl ethoxy and carbonitrile groups, making it less complex and potentially less versatile.
1-(2-Trimethylsilylethoxy)methylindole: Lacks the benzyloxy and carbonitrile groups, resulting in different chemical properties and applications.
Indole-3-carbonitrile: Lacks the benzyloxy and trimethylsilyl ethoxy groups, making it a simpler compound with different reactivity.
Uniqueness
5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile is unique due to the presence of multiple functional groups that confer distinct chemical properties and potential applications. The combination of the benzyloxy, trimethylsilyl ethoxy, and carbonitrile groups makes it a versatile compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C22H26N2O2Si |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-phenylmethoxy-1-(2-trimethylsilylethoxymethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C22H26N2O2Si/c1-27(2,3)12-11-25-17-24-15-19(14-23)21-13-20(9-10-22(21)24)26-16-18-7-5-4-6-8-18/h4-10,13,15H,11-12,16-17H2,1-3H3 |
InChI Key |
NIBBZMQVXLRFMX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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